molecular formula C18H40P2 B021065 1,2-Bis(DI-tert-butylphosphino)ethane CAS No. 107783-62-0

1,2-Bis(DI-tert-butylphosphino)ethane

Cat. No.: B021065
CAS No.: 107783-62-0
M. Wt: 318.5 g/mol
InChI Key: MWVXFEZPEPOQRE-UHFFFAOYSA-N
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Description

1,2-Bis(DI-tert-butylphosphino)ethane is a bidentate phosphine ligand known for its steric bulk and strong electron-donating properties. This compound is widely used in coordination chemistry and catalysis due to its ability to stabilize metal centers and facilitate various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(DI-tert-butylphosphino)ethane can be synthesized through the reaction of tert-butylphosphine with 1,2-dichloroethane. The reaction typically involves the use of a strong base such as sodium hydride to deprotonate the phosphine, followed by nucleophilic substitution with 1,2-dichloroethane. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(DI-tert-butylphosphino)ethane undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.

    Reduction: The compound can participate in reduction reactions, often in the presence of metal catalysts.

    Substitution: The ligand can undergo substitution reactions where the phosphine groups are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, air, or other oxidizing agents.

    Reduction: Metal catalysts such as palladium or nickel.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced metal complexes.

    Substitution: Substituted phosphine ligands.

Scientific Research Applications

1,2-Bis(DI-tert-butylphosphino)ethane has numerous applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes and facilitate catalytic reactions.

    Biology: Employed in the synthesis of bioactive metal complexes for potential therapeutic applications.

    Medicine: Investigated for its role in the development of metal-based drugs and diagnostic agents.

    Industry: Utilized in industrial catalysis for processes such as hydrogenation, hydroformylation, and carbonylation.

Mechanism of Action

The mechanism of action of 1,2-Bis(DI-tert-butylphosphino)ethane involves its coordination to metal centers through the phosphorus atoms. This coordination stabilizes the metal center and enhances its reactivity. The steric bulk of the tert-butyl groups provides additional stability and prevents unwanted side reactions. The ligand can also participate in electron transfer processes, facilitating various catalytic transformations.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: Another bidentate phosphine ligand with phenyl groups instead of tert-butyl groups.

    1,2-Bis(diethylphosphino)ethane: A similar ligand with ethyl groups.

    1,2-Bis(dimethylphosphino)ethane: A ligand with methyl groups.

Uniqueness

1,2-Bis(DI-tert-butylphosphino)ethane is unique due to its large steric bulk and strong electron-donating properties. These characteristics make it particularly effective in stabilizing metal centers and facilitating catalytic reactions. The tert-butyl groups provide additional stability and prevent unwanted side reactions, making it a valuable ligand in various chemical processes.

Properties

IUPAC Name

ditert-butyl(2-ditert-butylphosphanylethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40P2/c1-15(2,3)19(16(4,5)6)13-14-20(17(7,8)9)18(10,11)12/h13-14H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVXFEZPEPOQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CCP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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